molecular formula C19H19N3O4 B13974416 3-(Methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-YL)methyl)benzyl)-1H-pyrazole-4-carboxylic acid

3-(Methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-YL)methyl)benzyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13974416
M. Wt: 353.4 g/mol
InChI Key: VRMNRFURXHSQPQ-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-YL)methyl)benzyl)-1H-pyrazole-4-carboxylic acid is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, a benzyl group, and a pyridinyl moiety, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-YL)methyl)benzyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole ring, followed by the introduction of the benzyl and pyridinyl groups. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)-1-(4-((2-oxopyridin-1(2H)-YL)methyl)benzyl)-1H-pyrazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

3-(methoxymethyl)-1-[[4-[(2-oxopyridin-1-yl)methyl]phenyl]methyl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C19H19N3O4/c1-26-13-17-16(19(24)25)12-22(20-17)11-15-7-5-14(6-8-15)10-21-9-3-2-4-18(21)23/h2-9,12H,10-11,13H2,1H3,(H,24,25)

InChI Key

VRMNRFURXHSQPQ-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN(C=C1C(=O)O)CC2=CC=C(C=C2)CN3C=CC=CC3=O

Origin of Product

United States

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